1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-4-phenylbutan-1-one
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Overview
Description
1-{8-azabicyclo[321]oct-2-en-8-yl}-4-phenylbutan-1-one is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-4-phenylbutan-1-one typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as cyclohexene derivatives and phenylbutanone, followed by cyclization and functional group modifications under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis platforms to achieve efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-4-phenylbutan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-4-phenylbutan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-4-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one
- (1R,5S)-3-Azabicyclo[3.2.1]octane hydrochloride**
- (1S,5R)-6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one
Uniqueness
1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-4-phenylbutan-1-one is unique due to its specific bicyclic structure and the presence of both azabicyclo and phenylbutanone moieties.
Properties
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-4-phenylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c19-17(11-4-8-14-6-2-1-3-7-14)18-15-9-5-10-16(18)13-12-15/h1-3,5-7,9,15-16H,4,8,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBYYYGWJCGHJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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